molecular formula C5H8N2S B141329 3-methyl-6H-1,3-thiazin-2-imine CAS No. 153068-60-1

3-methyl-6H-1,3-thiazin-2-imine

Cat. No. B141329
M. Wt: 128.2 g/mol
InChI Key: CJPKORJCOLNALP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-methyl-6H-1,3-thiazin-2-imine” and related compounds has been a subject of research. For instance, methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs have been systematized . Another study discusses the synthesis of thiazine derivatives through green synthesis methods . A visible-light-mediated free radical reaction has been developed for the synthesis of benzothiazine .


Molecular Structure Analysis

The molecular structure of “3-methyl-6H-1,3-thiazin-2-imine” is characterized by the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms. More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “3-methyl-6H-1,3-thiazin-2-imine” and similar compounds have been studied. For example, a CuI nanoparticle-catalyzed intramolecular C(sp2)–S coupling reaction has been presented . Another study discusses the formation of C–S and C–N bonds under metal-free conditions .

Future Directions

The future directions in the research of “3-methyl-6H-1,3-thiazin-2-imine” and related compounds could involve the development of novel and efficient methods to construct 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions . Additionally, these compounds could be further explored for their potential biological activities .

properties

IUPAC Name

3-methyl-6H-1,3-thiazin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKORJCOLNALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCSC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6H-1,3-thiazin-2-imine

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